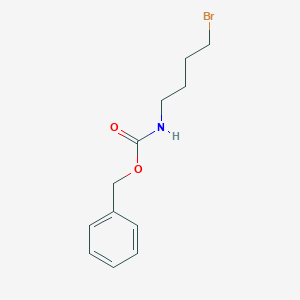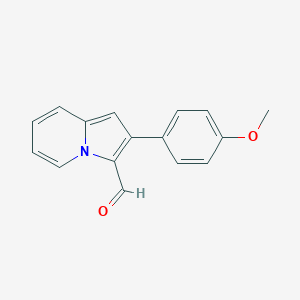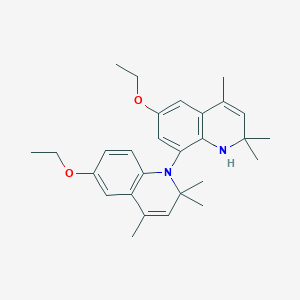
Ethoxyquin Dimer
Übersicht
Beschreibung
Synthesis Analysis
EQDM is formed through the dimerization of Ethoxyquin, a process that occurs both chemically and biologically, often mediated by oxidative reactions. The presence and quantification of Ethoxyquin and its dimer in food products, such as pear skin and salmon, underline the necessity for sensitive and accurate analytical methods to assess human exposure risks. The formation of EQDM from Ethoxyquin in Atlantic salmon after controlled dietary exposure highlights the transformation of Ethoxyquin in biological systems, resulting in a variety of metabolites including EQDM, which is identified as a major transformation product (Rodríguez-Gómez et al., 2018); (Merel et al., 2019).
Molecular Structure Analysis
The molecular structure of EQDM is characterized by its formation from two Ethoxyquin molecules. Detailed structural analysis is performed through spectroscopic methods such as NMR (Nuclear Magnetic Resonance) and mass spectrometry, providing insights into the dimerization process and the stability of EQDM. The study of electron transfers and proton-coupled electron transfers (PCET) in dimerization, as observed in related quinone compounds, sheds light on the mechanistic aspects of EQDM formation (Li et al., 2014).
Wissenschaftliche Forschungsanwendungen
Application Summary
Ethoxyquin (EQ), including its major oxidation products Ethoxyquin Quinone Imine (EQI) and Ethoxyquin Dimer (EQDM), is widely used as an antioxidant in animal feed . The supplement of EQ in animal feed can lead to its residue in animal tissue, which could pose potential health hazards to consumers .
Methods of Application
A gas chromatography-tandem mass spectrometry method was developed for the simultaneous determination of EQ, EQI, and EQDM in swine tissues . The quantitative limits of EQ, EQI, and EQDM can achieve to 0.5, 5.0, and 5.0 μg/kg in swine tissues, respectively .
Results or Outcomes
The utilization of this method for the analysis of actual swine tissue samples revealed that the application of commercial EQ additive in swine diet would produce the residues of all the three chemicals (EQ, EQI, and EQDM) in fat, kidney, liver, and muscle . The safety of EQ as a feed additive should be seriously considered with regard to food safety concerns since the oxidation product of EQ may have potential carcinogenicity .
Aquaculture
Application Summary
Ethoxyquin and its major metabolite, Ethoxyquin Dimer, are used in aquaculture, specifically in the farming of Atlantic Salmon .
Methods of Application
A method for simultaneous quantitative determination of ethoxyquin (EQ) and its major metabolite in Atlantic salmon tissues, ethoxyquin dimer (EQ dimer), has been developed . The separation was achieved on tandem coupled phenyl-hexyl and C18 columns by 2-phase gradient elution .
Results or Outcomes
The concentrations of EQ, EQ dimer, and de-ethylated EQ, as well as concentrations of an unknown metabolite of EQ (UMEQ), in the muscle were correlated to the amount of EQ fed to the salmon, thus indicating their possible metabolic origin .
Food Preservation
Application Summary
Ethoxyquin is used in food preservation. It is added to apples and pears to prevent brown discoloration . It is also used in paprika powder and curcuma to reduce color loss due to oxidation of carotenoids .
Methods of Application
Ethoxyquin is applied directly to the food products during the preservation process .
Results or Outcomes
The application of Ethoxyquin helps in maintaining the color and freshness of the food products .
Poultry Feed
Application Summary
Ethoxyquin is used in poultry feed to alter skin and egg pigmentation .
Methods of Application
Ethoxyquin is added to the poultry feed during the feeding process .
Results or Outcomes
The application of Ethoxyquin helps in altering the skin and egg pigmentation in poultry .
Animal Feed
Application Summary
Ethoxyquin is often added to animal feed to protect unsaturated fatty acids . It is also used in animal feed to increase milk stability .
Methods of Application
Ethoxyquin is added to the animal feed during the feeding process .
Results or Outcomes
The application of Ethoxyquin helps in protecting unsaturated fatty acids and increasing milk stability in animals .
Prevention of Spontaneous Combustion
Application Summary
Ethoxyquin was used to prevent spontaneous combustion of fish meal during transport, which is used as an admixture in animal feed .
Methods of Application
Ethoxyquin is applied to the fish meal during the transport process .
Results or Outcomes
The application of Ethoxyquin helps in preventing the spontaneous combustion of fish meal during transport .
Safety And Hazards
The safety of EQDM is a concern due to its potential health hazards to consumers . The US Food and Drug Administration (FDA) has stipulated that the EQ limit is set at 150 mg/kg for feed and 0.5 mg/kg for animal muscle . Moreover, the European Commission has temporarily forbidden the supplement of EQ in animal feed partly because of the lack of data about the EQ metabolism and related toxicological studies .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
6-ethoxy-1-(6-ethoxy-2,2,4-trimethyl-1H-quinolin-8-yl)-2,2,4-trimethylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H36N2O2/c1-9-31-20-11-12-24-22(13-20)19(4)17-28(7,8)30(24)25-15-21(32-10-2)14-23-18(3)16-27(5,6)29-26(23)25/h11-17,29H,9-10H2,1-8H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPCXDKKEKXRNAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C(C=C2C)(C)C)C3=CC(=CC4=C3NC(C=C4C)(C)C)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H36N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10569133 | |
| Record name | 6,6'-Diethoxy-2,2,2',2',4,4'-hexamethyl-1',2'-dihydro-2H-1,8'-biquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10569133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
432.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethoxyquin Dimer | |
CAS RN |
74681-77-9 | |
| Record name | Ethoxyquin dimer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=74681-77-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6,6'-Diethoxy-2,2,2',2',4,4'-hexamethyl-1',2'-dihydro-2H-1,8'-biquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10569133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




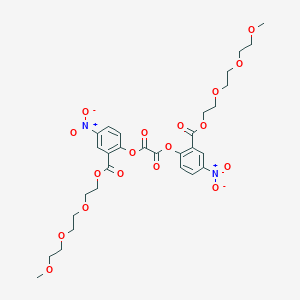
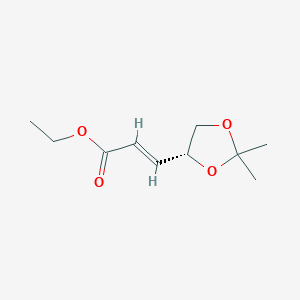
![1-Acetyl-1H-1,2,3-triazolo[4,5-b]pyridine](/img/structure/B26573.png)
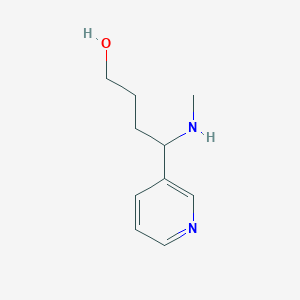
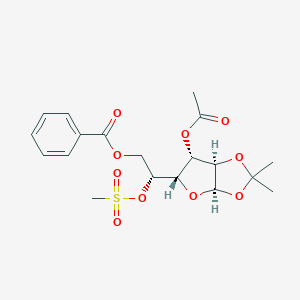
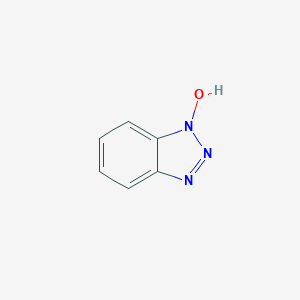
![Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 3',6'-bis(acetyloxy)-5-nitro-](/img/structure/B26586.png)
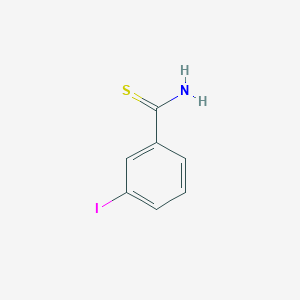
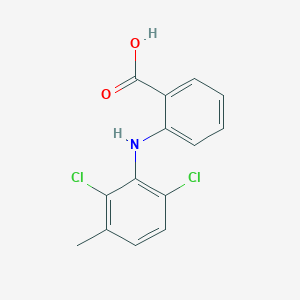
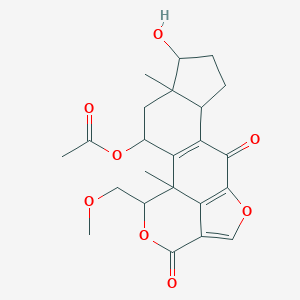
![5-Hydroxy-2-[2-methyl-3-(trifluoromethyl)anilino]pyridine-3-carboxylic acid](/img/structure/B26596.png)
